molecular formula C17H13FN2O4 B14872502 methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Cat. No.: B14872502
M. Wt: 328.29 g/mol
InChI Key: VXGJWESZPLTBPN-UHFFFAOYSA-N
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Description

Methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a pyridazinone moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carboxylate ester, followed by the introduction of the pyridazinone moiety through a series of condensation and cyclization reactions. The final step involves the incorporation of the fluorophenyl group via nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or palladium catalysts (Pd/C) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
  • Methyl 5-((3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
  • Methyl 5-((3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Uniqueness

Methyl 5-((3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13FN2O4

Molecular Weight

328.29 g/mol

IUPAC Name

methyl 5-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H13FN2O4/c1-23-17(22)15-8-6-13(24-15)10-20-16(21)9-7-14(19-20)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3

InChI Key

VXGJWESZPLTBPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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